4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one
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Overview
Description
4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one is a complex organic compound that belongs to the class of thiazoloquinazolines
Preparation Methods
The synthesis of 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate benzyl and tolyl derivatives with thiazoloquinazoline precursors under controlled conditions. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents to facilitate the reaction.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved can include inhibition of cell proliferation, induction of apoptosis, and disruption of cellular signaling pathways.
Comparison with Similar Compounds
Similar compounds include other thiazoloquinazolines and benzothiazole derivatives. Compared to these, 4-(4-methylbenzyl)-1-thioxo-3-(m-tolyl)-1H-thiazolo[3,4-a]quinazolin-5(4H)-one may exhibit unique properties such as higher potency or selectivity towards specific biological targets. Examples of similar compounds include:
- 4,6,7-trisubstituted quinazoline derivatives containing benzothiazole moiety .
- Other thiazoloquinazoline derivatives with varying substituents on the aromatic rings.
This compound’s unique structure and functional groups contribute to its distinct chemical and biological properties, making it a valuable subject of study in various scientific fields.
Properties
CAS No. |
872197-55-2 |
---|---|
Molecular Formula |
C25H20N2OS2 |
Molecular Weight |
428.57 |
IUPAC Name |
3-(3-methylphenyl)-4-[(4-methylphenyl)methyl]-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-5-one |
InChI |
InChI=1S/C25H20N2OS2/c1-16-10-12-18(13-11-16)15-26-23-22(19-7-5-6-17(2)14-19)30-25(29)27(23)21-9-4-3-8-20(21)24(26)28/h3-14H,15H2,1-2H3 |
SMILES |
CC1=CC=C(C=C1)CN2C3=C(SC(=S)N3C4=CC=CC=C4C2=O)C5=CC=CC(=C5)C |
solubility |
not available |
Origin of Product |
United States |
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